9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid

Beschreibung

Eigenschaften

IUPAC Name |

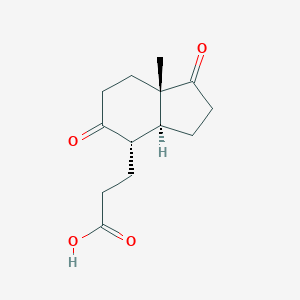

3-[(3aS,4S,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-13-7-6-10(14)8(2-5-12(16)17)9(13)3-4-11(13)15/h8-9H,2-7H2,1H3,(H,16,17)/t8-,9-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCFNLPWOFTZPJ-RVBZMBCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C(C1CCC2=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)[C@H]([C@@H]1CCC2=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472225 | |

| Record name | 9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1944-63-4 | |

| Record name | (3aS,4S,7aS)-Octahydro-7a-methyl-1,5-dioxo-1H-indene-4-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1944-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(7aS)-7a-methyl-1,5-dioxooctahydro-1H-inden-4-yl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Bacterial Strain and Culture Conditions

C. testosteroni TA441 is cultured in minimal media supplemented with testosterone as the sole carbon source. Optimal growth conditions include:

Metabolic Pathway Overview

The degradation pathway proceeds as follows:

-

Initial Oxidation : Testosterone is oxidized to 4-androstene-3,17-dione via a testosterone dehydrogenase.

-

Ring Cleavage : Aromatization and dioxygenase-mediated cleavage of the steroid ring system yield intermediates such as this compound.

-

Further Breakdown : The compound undergoes additional transformations, including β-oxidation and hydrolysis, to produce smaller carboxylic acids.

Enzymatic Processes and Key Catalysts

The synthesis of this compound relies on specialized enzymes encoded by the tes gene cluster in C. testosteroni.

Critical Enzymes

Intermediate Formation

The compound is generated during the cleavage of the steroid D-ring, facilitated by TesB. Structural characterization via mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirms its identity as a late-stage metabolite.

Chemical Synthesis and Modifications

While microbial biosynthesis dominates, chemical derivatization of related compounds has been explored.

Acyl-CoA Conjugate Synthesis

9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oyl-CoA (HIP-CoA, CID: 86278576) is synthesized via thioesterification with coenzyme A. This reaction is catalyzed by acyl-CoA ligases in vitro.

Reaction Conditions :

Challenges in Abiotic Synthesis

Direct chemical synthesis of the compound remains unreported, likely due to:

-

Complex stereochemistry of the hexanorandrostan backbone.

-

Instability of keto groups under traditional reaction conditions.

Isolation and Purification Techniques

Extraction from Bacterial Cultures

Analyse Chemischer Reaktionen

9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions due to the presence of oxo groups.

Wissenschaftliche Forschungsanwendungen

Biodegradation Studies

DOHNAA plays a critical role as an intermediate in the microbial degradation of testosterone by certain bacteria such as Comamonas testosteroni. The compound is produced through the enzymatic action of hydrolases like TesD during the breakdown of testosterone. Understanding its formation and degradation pathways is essential for bioremediation efforts aimed at steroid pollutants in the environment .

Enzyme Interaction and Mechanism

Research has demonstrated that DOHNAA can inhibit specific enzymes involved in fatty acid synthesis, such as FabG (3-oxoacyl-ACP reductase). This inhibition suggests potential applications in developing antibacterial agents targeting bacterial fatty acid synthesis pathways . The compound’s interactions with various enzymes are crucial for understanding its metabolic implications.

Metabolic Pathway Analysis

DOHNAA is linked to several metabolic pathways, including steroid degradation and microbial metabolism. It is involved in the breakdown of aromatic compounds and plays a role in diverse environments where microbial metabolism occurs. Its identification as a product of testosterone degradation highlights its significance in studying steroid metabolism .

Pharmaceutical Research

The structural characteristics of DOHNAA make it a candidate for pharmaceutical research, particularly in developing compounds that target hormonal pathways or exhibit antibacterial properties. Its role as an intermediate can be explored for synthesizing more complex molecules with therapeutic potential.

Case Studies

Wirkmechanismus

The compound exerts its effects through enzymatic hydrolysis. The enzyme TesD catalyzes the hydrolysis of a carbon-carbon bond in the precursor compound, leading to the formation of 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid and 2-hydroxyhexa-2,4-dienoic acid. This reaction is part of the bacterial degradation pathway of testosterone .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

DOHNAA is structurally and functionally distinct from other intermediates in steroid degradation. Below is a detailed comparison with key metabolites:

Structural and Functional Differences

Metabolic Context and Pathways

- DOHNAA vs. HHD : DOHNAA and HHD are co-products of DSHA hydrolysis. While HHD is funneled into central metabolism (TCA cycle), DOHNAA undergoes β-oxidation, requiring specialized gene clusters (tes genes in C. testosteroni) . Mutants lacking orf18 accumulate DOHNAA, confirming its role in initiating β-oxidation .

- DOHNAA vs. DSHA : DSHA is the immediate precursor to DOHNAA and retains an intact B-ring. The hydrolysis of DSHA by HsaD is a critical branching point, separating the fates of the A-ring (HHD) and C/D-rings (DOHNAA) .

- DOHNAA vs. Octanor-secoandrostene Derivatives: DOHNAA represents an earlier intermediate compared to compounds like 9-oxo-octanor-secoandrostene dioic acid, which lack the D-ring and exhibit further oxidation .

Genetic and Enzymatic Distinctions

- DOHNAA Degradation : Involves large gene clusters (e.g., tesB to tesR in C. testosteroni) encoding oxidoreductases, hydrolases, and CoA-transferases for β-oxidation .

- HHD Degradation : Relies on hydrolases like HsaD, conserved across Mycobacterium and Rhodococcus species, to produce metabolites compatible with central metabolism .

Research Findings and Implications

- Accumulation Studies : Disruption of orf18 in C. testosteroni leads to DOHNAA accumulation, highlighting its bottleneck role in β-oxidation .

- Biotechnological Relevance: DOHNAA pathways are leveraged for bioremediation of steroid pollutants and synthesis of pharmaceutical precursors .

- Pathogen Virulence : In Mycobacterium tuberculosis, HsaD (which processes DSHA into DOHNAA) is essential for intracellular survival, making it a drug target .

Biologische Aktivität

9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid (commonly referred to as DOHNAA) is a dioxo monocarboxylic acid that plays a significant role in steroid degradation pathways. This compound has garnered attention due to its biological activity and potential applications in bioremediation and metabolic studies. This article reviews the biological activity of DOHNAA, including its metabolic pathways, enzymatic interactions, and implications in microbial degradation.

Chemical Structure and Properties

DOHNAA has the molecular formula and is characterized by two oxo groups at the 9 and 17 positions on the steroid framework. The compound's structure allows it to participate in various biochemical reactions, particularly in the context of steroid metabolism.

Metabolic Pathways

DOHNAA is identified as an intermediate in the degradation of steroids by certain bacteria, notably Comamonas testosteroni. The metabolic pathway involves several enzymatic steps:

- Initial Hydrolysis : The conversion of steroids into hydrolyzed forms.

- Oxidative Reactions : Enzymes such as acyl-CoA dehydrogenases play a crucial role in the oxidation of intermediates leading to DOHNAA.

- Further Degradation : DOHNAA can be further metabolized into other compounds through reactions involving CoA derivatives.

Table 1: Key Enzymes Involved in DOHNAA Metabolism

| Enzyme Name | Function | Organism |

|---|---|---|

| Acyl-CoA Dehydrogenase | Catalyzes oxidation of acyl-CoA derivatives | Comamonas testosteroni |

| 17β-Hydroxysteroid Dehydrogenase | Converts androstenedione to testosterone | Various |

| Cytochrome P450 | Involved in hydroxylation reactions | Various |

Biological Activity

The biological activity of DOHNAA has been explored in various studies:

- Microbial Degradation : Research indicates that DOHNAA serves as a key intermediate in the microbial degradation of steroids. For instance, Comamonas testosteroni utilizes this compound during the degradation of testosterone and other steroids through specific enzymatic pathways .

- Toxicity and Biodegradability : Studies show that DOHNAA exhibits low toxicity levels towards various microorganisms, making it a suitable candidate for bioremediation applications. Its ability to be further degraded by microbial action highlights its potential for environmental applications .

Case Studies

- Steroid Degradation by Comamonas testosteroni :

- Acyl-CoA Dehydrogenation Deficiency :

Q & A

Basic Research Questions

Q. How can researchers safely handle 9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid in laboratory settings?

- Methodological Answer : Follow safety protocols outlined for structurally similar steroids (e.g., handling of (5Z,11α,13E,15S)-11,15-dihydroxy-9-oxoprosta-5,13-dien-1-oic acid). Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE) such as nitrile gloves, face shields, and safety glasses. Conduct regular glove integrity checks and decontaminate surfaces after use .

Q. What analytical techniques are recommended for characterizing the purity of this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) to assess purity. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups like ketones and carboxylic acids. Cross-reference with CAS registry data and molecular weight validation (e.g., 352.4651 g/mol for analogous compounds) .

Q. What are the stability considerations for long-term storage of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Monitor for decomposition via periodic HPLC analysis. Avoid exposure to moisture, as hydrolysis of ketone or carboxylic acid groups may occur. Stability studies should replicate conditions used for similar steroids (e.g., hyodeoxycholic acid) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the 9,17-diketone moiety in this compound?

- Methodological Answer : Apply density functional theory (DFT) to model electronic properties and reaction pathways. Compare with experimental data from analogous steroids (e.g., 8-oxoguanine derivatives). Use software like Gaussian or ORCA to simulate nucleophilic attacks on ketone groups, and validate predictions via kinetic studies (e.g., reaction rates with hydrazines) .

Q. What experimental design strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Implement factorial design to isolate variables (e.g., concentration, solvent polarity). For example, a 2×2 design could test bioactivity in aqueous vs. organic solvents at low/high pH. Use ANOVA to analyze interactions and identify confounding factors. Cross-validate findings with in vitro assays (e.g., enzyme inhibition) and reference theoretical frameworks from steroid pharmacology .

Q. How can membrane separation technologies optimize the synthesis of this compound?

- Methodological Answer : Integrate membrane reactors (e.g., ceramic or polymeric membranes) to separate intermediates during multi-step synthesis. This minimizes side reactions and improves yield. Compare flux rates and selectivity with traditional methods (e.g., column chromatography). Refer to CRDC subclass RDF2050104 for advanced separation protocols .

Theoretical and Methodological Frameworks

- Guiding Principle : Link synthesis pathways to steroid biosynthesis theory (e.g., oxidative cleavage of androstane derivatives). Use kinetic isotope effects (KIE) to probe reaction mechanisms .

- Contradiction Analysis : When bioactivity data conflicts, apply systematic reviews (e.g., PRISMA guidelines) to assess study quality, focusing on variables like cell line selection or assay sensitivity .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.